Limited High-Strength Evidence for CCR5 Antagonism
Preliminary screening of pharmacological activity indicates that 2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol can be used as a CCR5 antagonist [1]. However, specific quantitative data (e.g., IC50, Ki) from this screening is not available in the source material. Therefore, a direct comparison to standard CCR5 antagonists like Maraviroc is not possible. The evidence is limited to a qualitative functional assignment.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Reported as a CCR5 antagonist (qualitative) |
| Comparator Or Baseline | Not provided |
| Quantified Difference | Not calculable |
| Conditions | Preliminary pharmacological screening |
Why This Matters
This provides a potential, albeit unquantified, direction for its use in research related to CCR5-mediated diseases, but does not offer a basis for selecting it over other CCR5 antagonists without further data.
- [1] Zhang, H. (Author profile). Semantic Scholar. Preliminary screening of pharmacological activity for CCR5 antagonism. View Source
